TRANS-4-[({[6-OXO-3-(2-THIENYL)PYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID
Overview
Description
TRANS-4-[({[6-OXO-3-(2-THIENYL)PYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyridazine ring, a thiophene ring, and a cyclohexane ring
Preparation Methods
The synthesis of TRANS-4-[({[6-OXO-3-(2-THIENYL)PYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID involves multiple steps, including the formation of the pyridazine and thiophene rings, followed by their attachment to the cyclohexane ring. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TRANS-4-[({[6-OXO-3-(2-THIENYL)PYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential biological activity, making it a candidate for drug development and other biological studies.
Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TRANS-4-[({[6-OXO-3-(2-THIENYL)PYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific targets and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to TRANS-4-[({[6-OXO-3-(2-THIENYL)PYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID include other pyridazine and thiophene derivatives. These compounds may share some structural features but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of the pyridazine, thiophene, and cyclohexane rings, which may confer unique properties and applications.
Properties
IUPAC Name |
4-[[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-16(19-10-12-3-5-13(6-4-12)18(24)25)11-21-17(23)8-7-14(20-21)15-2-1-9-26-15/h1-2,7-9,12-13H,3-6,10-11H2,(H,19,22)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUJWUHYGWEQSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.